2,5-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
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Overview
Description
2,5-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring dichloro substitutions and a benzooxazole moiety, suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves the following steps:
Formation of Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond between the benzooxazole derivative and the dichlorobenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the dichloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzamide: A simpler analog with similar substitution patterns but lacking the benzooxazole moiety.
N-Phenylbenzamide: Lacks the dichloro substitutions and the benzooxazole ring.
Benzooxazole Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2,5-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is unique due to its combination of dichloro substitutions and the benzooxazole ring, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H12Cl2N2O2 |
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Molecular Weight |
383.2g/mol |
IUPAC Name |
2,5-dichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-13-6-8-16(22)15(10-13)19(25)23-14-7-9-18-17(11-14)24-20(26-18)12-4-2-1-3-5-12/h1-11H,(H,23,25) |
InChI Key |
KBSJQGIOLSYSAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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